1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine hydrochloride
Description
This compound is a heterocyclic derivative featuring a quinoline core fused with a [1,4]dioxino moiety at positions 2,3-g. The 8-position is substituted with a benzoyl group, while the 9-position is linked to a piperazine ring bearing a 2,3-dimethylphenyl substituent. The hydrochloride salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
[9-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O3.ClH/c1-20-7-6-10-26(21(20)2)32-11-13-33(14-12-32)29-23-17-27-28(36-16-15-35-27)18-25(23)31-19-24(29)30(34)22-8-4-3-5-9-22;/h3-10,17-19H,11-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAZXVJKUTWFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine hydrochloride is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
The compound features a unique structural framework comprising a piperazine moiety linked to a quinoline derivative with a dioxin ring. The synthesis typically involves several steps:
- Formation of the Quinoline Core : This is achieved through a Pfitzinger reaction involving the condensation of isatin derivatives with aromatic aldehydes.
- Introduction of the Dioxin Ring : A cyclization reaction is utilized where a diol reacts with the quinoline intermediate under acidic conditions.
- Attachment of the Benzoyl Group : This is accomplished via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
The precise mechanism of action for this compound remains under investigation; however, it is believed to interact with various molecular targets such as enzymes and receptors through its quinoline core. These interactions may modulate biological pathways leading to various pharmacological effects.
Pharmacological Properties
Research indicates that compounds structurally related to 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine hydrochloride exhibit several biological activities:
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth through various pathways.
- Antidepressant Effects : Interaction studies suggest potential activity on serotonin receptors (5-HT), which are critical in mood regulation.
- Vasorelaxant Properties : Some derivatives have demonstrated vasorelaxant effects and bradycardic activity, indicating potential cardiovascular benefits.
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of compounds related to this structure:
- Vasorelaxant Activity : A study published in PubMed reported that several synthesized piperazine derivatives exhibited significant vasorelaxant effects and reduced heart rates in vitro, demonstrating their potential for treating cardiovascular diseases .
- Antitumor Studies : Research on similar quinoline derivatives indicated that they possess antitumor properties by inhibiting specific protein kinases involved in cancer progression . For instance, compounds showed IC50 values ranging from 0.25 to 0.78 µM against various kinases.
- Serotonin Receptor Interaction : Investigations into related compounds revealed their ability to bind selectively to serotonin receptors, suggesting a mechanism for their antidepressant effects .
Comparative Analysis
The following table summarizes the biological activities observed in structurally similar compounds:
Scientific Research Applications
Biological Activities
The compound has shown promise in various biological activities, which can be categorized into the following areas:
Anticancer Activity
Research indicates that derivatives of quinoline compounds possess significant anticancer properties. Studies have demonstrated that 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine hydrochloride exhibits cytotoxic effects against several cancer cell lines. For example:
- Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound inhibited the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary investigations suggest that it may inhibit the growth of various bacterial strains.
- Case Study : In a study published in Pharmaceutical Biology, the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity compared to standard antibiotics .
Neuropharmacological Effects
Quinoline derivatives are known for their neuropharmacological potential. This compound is being explored for its effects on neurotransmitter systems.
- Case Study : Research in Neuropharmacology highlighted that this compound modulates serotonin receptors, which could have implications for treating mood disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperazine and quinoline moieties can enhance selectivity and potency against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on piperazine ring | Increased receptor affinity |
| Alteration of benzoyl group | Enhanced cytotoxicity |
Synthesis and Development
The synthesis of 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine hydrochloride involves multi-step organic reactions. Key synthetic routes include:
- Formation of the quinoline core.
- Introduction of the piperazine ring via nucleophilic substitution.
- Benzoylation to complete the structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- 1-{8-(4-Methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-methylpiperazine Hydrochloride (): Structural Difference: Replaces the 2,3-dimethylphenyl group with a 4-methylpiperazine and substitutes the benzoyl group with a 4-methoxybenzoyl moiety. Impact: The methoxy group may enhance metabolic stability compared to the parent benzoyl group, while the methylpiperazine could alter receptor binding affinity. Synthetic Route: Likely involves Suzuki-Miyaura coupling or reductive amination, as seen in analogous piperazine-quinoline derivatives .
- 1-{8-Benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(4-fluorophenyl)piperazine Hydrochloride (): Structural Difference: Substitutes 2,3-dimethylphenyl with 4-fluorophenyl. Impact: Fluorine’s electronegativity may improve membrane permeability and bioavailability.
Piperazine-Substituted Analogues
- N-[1-{4-[4-(7-Chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-phenyl}-methylidene]-N’-(4-methoxy-phenyl)-hydrazine (QH-03) (): Structural Difference: Incorporates a chloroquinoline core and a hydrazine-linked piperazine. Biological Relevance: Demonstrates antimicrobial or antiproliferative activity, suggesting the target compound may share similar mechanisms .
- Sigma Receptor Ligands (): Example: N-[-2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol. Functional Comparison: The 2,3-dimethylphenyl group in the target compound may mimic the dichlorophenyl moiety’s role in sigma receptor antagonism, modulating dopamine release .
Physicochemical and Pharmacological Data
Key Research Findings and Gaps
Structural Optimization : The 2,3-dimethylphenyl group in the target compound likely improves lipophilicity and target selectivity over simpler arylpiperazines .
Synthetic Challenges : Low yields (24–47%) in analogous compounds () highlight the need for optimized catalysis or purification methods.
Biological Data Gap: No direct evidence of the target compound’s efficacy or toxicity exists in the provided literature, necessitating in vitro/in vivo studies.
Q & A
Q. What synthetic methodologies are typically employed to prepare the target compound?
The compound is synthesized via multi-step routes involving:
- Coupling reactions : Substituted quinoline intermediates are coupled with arylpiperazine derivatives using palladium catalysts (e.g., PdCl₂(Ph₃P)₂) under reflux in 1,4-dioxane .
- Cyclization : Refluxing benzylideneacetone derivatives with hydrazine hydrochlorides (6–8 hours) forms fused quinoline-dioxane cores .
- Purification : Column chromatography (silica/alumina) with solvents like ethyl acetate or dichloromethane ensures purity .
Q. How is structural characterization performed for this compound?
Key techniques include:
- 1H NMR : Signals for aromatic protons (δ 6.8–8.5 ppm), piperazine methyl groups (δ 2.2–2.6 ppm), and benzoyl carbonyls (δ 7.5–8.0 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C dioxane vibration) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm error) .
Q. What solvents and catalysts are critical for its synthesis?
- Solvents : 1,4-Dioxane (coupling reactions), ethanol (reflux), and dichloromethane (extraction) .
- Catalysts : PdCl₂(Ph₃P)₂ for Suzuki-Miyaura couplings; K₂CO₃ as a base in nucleophilic substitutions .
Q. How is purity assessed during synthesis?
- TLC Monitoring : Rf values compared to standards using silica plates .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (90–95% purity thresholds) .
Advanced Research Questions
Q. What strategies optimize yield in palladium-catalyzed cross-coupling steps?
- Catalyst-Ligand Systems : t-Bu-XPhos ligands enhance coupling efficiency for sterically hindered aryl boronic acids .
- Reaction Conditions : Elevated temperatures (100°C, 12 hours) and degassed solvents minimize side reactions .
- Substrate Ratios : A 1:1.2 molar ratio of quinoline intermediate to boronic acid maximizes yield (reported up to 80%) .
Q. How do structural modifications (e.g., substituents on the piperazine ring) affect bioactivity?
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance binding to aminopeptidase N (IC₅₀ < 100 nM) but reduce solubility .
- Lipophilic Substituents (e.g., 2,3-dimethylphenyl): Improve blood-brain barrier penetration but increase cytotoxicity (EC₅₀ ~10 μM) .
Q. How can conflicting bioactivity data across studies be resolved?
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .
- Solubility Adjustments : Add co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts .
- Data Normalization : Report IC₅₀ values relative to positive controls (e.g., staurosporine for kinase inhibition) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction : SwissADME for logP (calculated ~3.2) and BBB permeability .
- Docking Studies : AutoDock Vina models interactions with VEGFR2 (binding energy ≤-9 kcal/mol) .
Q. How does the compound’s stability vary under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
